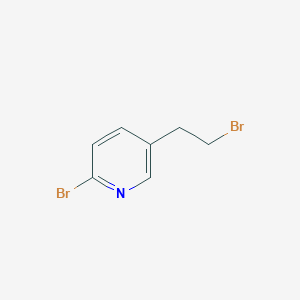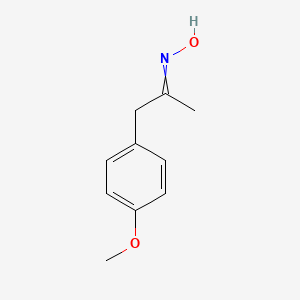
1-(Dimethylamino)-1-methoxyethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)-1-methoxyethylene is an organic compound with the molecular formula C5H11NO It is a derivative of methanamine and is characterized by the presence of a methoxy group and a dimethylamino group attached to an ethene backbone
Vorbereitungsmethoden
1-(Dimethylamino)-1-methoxyethylene can be synthesized through several methods. One common synthetic route involves the reaction of methanamine with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the methanol acting as both a solvent and a reactant. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-(Dimethylamino)-1-methoxyethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)-1-methoxyethylene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its structural similarity to certain biological amines.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)-1-methoxyethylene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylamino groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s activity. Pathways involved may include metabolic processes where the compound is converted into active or inactive forms.
Vergleich Mit ähnlichen Verbindungen
1-(Dimethylamino)-1-methoxyethylene can be compared with similar compounds such as:
1,1-Dimethoxy-N,N-dimethylethylamine: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
N,N-Dimethylacetamide dimethyl acetal: Another related compound with distinct chemical properties and uses
Eigenschaften
CAS-Nummer |
867-89-0 |
|---|---|
Molekularformel |
C5H11NO |
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
1-methoxy-N,N-dimethylethenamine |
InChI |
InChI=1S/C5H11NO/c1-5(7-4)6(2)3/h1H2,2-4H3 |
InChI-Schlüssel |
JTZFZDSUVLTEHV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate](/img/structure/B8676021.png)

![5-Phenoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8676034.png)










